Cas no 79594-24-4 (1-(adamantan-1-yl)-2-methylpropan-2-amine)

1-(Adamantan-1-yl)-2-methylpropan-2-amine is a structurally unique organic compound featuring an adamantane core linked to a branched alkylamine moiety. This configuration imparts notable stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The adamantane group enhances rigidity and metabolic resistance, while the tertiary amine functionality offers reactivity for further derivatization. Its balanced physicochemical properties suggest potential applications in drug development, particularly for CNS-targeting agents due to its ability to cross the blood-brain barrier. The compound's well-defined stereochemistry and high purity also make it suitable for mechanistic studies and structure-activity relationship investigations.
1-(adamantan-1-yl)-2-methylpropan-2-amine structure
79594-24-4 structure
Product Name:1-(adamantan-1-yl)-2-methylpropan-2-amine
CAS No:79594-24-4
MF:C14H25N
MW:207.355004072189
CID:571183
PubChem ID:50234
Update Time:2025-05-28

1-(adamantan-1-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[3.3.1.13,7]decane-1-ethanamine,a,a-dimethyl-
    • 1-(1-adamantyl)-2-methylpropan-2-amine
    • (adamant-1-ylmethyl)isopropylamine
    • 1-(1-adamantyl)-2-methylpropan-2-amine(SALTDATA: HCl 0.33H2O)
    • somantadine
    • Somantadine [INN]
    • UNII-02WMX1FS9Y
    • 1-(adamantan-1-yl)-2-methylpropan-2-amine
    • CHEMBL2111145
    • Tetraiodo-2-sulfobenzoicAnhydride
    • 1-(1-Adamantyl)-2-methylpropan-2-amine, AldrichCPR
    • Q27231551
    • 79594-24-4
    • DTXSID101000612
    • 02WMX1FS9Y
    • .BETA.-(1-ADAMANTYL)-.ALPHA.,.ALPHA.-DIMETHYLETHYLAMINE
    • EN300-1859247
    • AKOS004119591
    • TRICYCLO(3.3.1. SUP(3,7)) DECANE-1-ETHANAMINE, .ALPHA.,.ALPHA.-DIMETHYL-
    • SCHEMBL599034
    • .ALPHA.,.ALPHA.-DIMETHYL-1-ADAMANTANEETHYLAMINE
    • CS-0273046
    • α,α-Dimethyltricyclo[3.3.1.13,7]decane-1-ethanamine (ACI)
    • β-(1-Adamantyl)-α,α-dimethylethylamine
    • MDL: MFCD03106117
    • Inchi: 1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3
    • InChI Key: OWKXRDQRMTVCEX-UHFFFAOYSA-N
    • SMILES: NC(CC12CC3CC(C1)CC(C3)C2)(C)C

Computed Properties

  • Exact Mass: 207.19900
  • Monoisotopic Mass: 207.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 274.6±15.0 °C at 760 mmHg
  • Flash Point: 119.9±20.4 °C
  • Refractive Index: 1.528
  • PSA: 26.02000
  • LogP: 4.03050
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(adamantan-1-yl)-2-methylpropan-2-amine Security Information

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